molecular formula C20H18N4O3 B5689478 N-[3-(acetylamino)phenyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide

N-[3-(acetylamino)phenyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide

Cat. No. B5689478
M. Wt: 362.4 g/mol
InChI Key: FDMLQIDRMGYZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide, commonly known as APAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. APAP is a derivative of pyridazine and has been shown to exhibit a variety of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of APAP is not fully understood. However, it is believed that APAP inhibits the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cell growth. Additionally, APAP has been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
APAP has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, APAP has been shown to exhibit antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, APAP has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of APAP for lab experiments is its relatively low toxicity compared to other compounds with similar potential applications. Additionally, APAP is relatively easy to synthesize, making it a cost-effective option for scientific research. However, one of the limitations of APAP is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on APAP. One area of research could be focused on further understanding the mechanism of action of APAP, which could lead to the development of more effective treatments for cancer and other diseases. Additionally, research could be focused on developing new methods for synthesizing APAP, which could lead to more cost-effective and efficient production of the compound. Finally, research could be focused on developing new applications for APAP, such as in the treatment of neurodegenerative diseases or as an antioxidant.

Synthesis Methods

APAP can be synthesized through a multi-step process starting with the reaction of 2-aminobenzamide with acetic anhydride to form N-acetyl-2-aminobenzamide. This compound is then reacted with 3-bromoaniline to form N-[3-(acetylamino)phenyl]-2-aminobenzamide. Finally, this compound is reacted with 2,6-dichloronicotinic acid to form the final product, APAP.

Scientific Research Applications

APAP has been shown to exhibit a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. APAP has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, APAP has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

N-(3-acetamidophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-14(25)21-16-8-5-9-17(12-16)22-19(26)13-24-20(27)11-10-18(23-24)15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMLQIDRMGYZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(acetylamino)phenyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

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